molecular formula C21H26N2O5 B4167843 N-[4-(MORPHOLINE-4-CARBONYL)PHENYL]-2-OXO-1-OXASPIRO[4.5]DECANE-4-CARBOXAMIDE

N-[4-(MORPHOLINE-4-CARBONYL)PHENYL]-2-OXO-1-OXASPIRO[4.5]DECANE-4-CARBOXAMIDE

Cat. No.: B4167843
M. Wt: 386.4 g/mol
InChI Key: XICXIGLYEGNAPR-UHFFFAOYSA-N
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Description

N-[4-(MORPHOLINE-4-CARBONYL)PHENYL]-2-OXO-1-OXASPIRO[4.5]DECANE-4-CARBOXAMIDE is a complex organic compound with a molecular formula of C21H26N2O5. It is known for its unique spirocyclic structure, which includes a morpholine ring and a phenyl group.

Properties

IUPAC Name

N-[4-(morpholine-4-carbonyl)phenyl]-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5/c24-18-14-17(21(28-18)8-2-1-3-9-21)19(25)22-16-6-4-15(5-7-16)20(26)23-10-12-27-13-11-23/h4-7,17H,1-3,8-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XICXIGLYEGNAPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(CC(=O)O2)C(=O)NC3=CC=C(C=C3)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(MORPHOLINE-4-CARBONYL)PHENYL]-2-OXO-1-OXASPIRO[4.5]DECANE-4-CARBOXAMIDE typically involves multiple steps. One common method starts with the reaction of 4-(4-morpholinylcarbonyl)phenylamine with a suitable spirocyclic ketone under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[4-(MORPHOLINE-4-CARBONYL)PHENYL]-2-OXO-1-OXASPIRO[4.5]DECANE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups .

Scientific Research Applications

N-[4-(MORPHOLINE-4-CARBONYL)PHENYL]-2-OXO-1-OXASPIRO[4.5]DECANE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[4-(MORPHOLINE-4-CARBONYL)PHENYL]-2-OXO-1-OXASPIRO[4.5]DECANE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(MORPHOLINE-4-CARBONYL)PHENYL]-2-OXO-1-OXASPIRO[4.5]DECANE-4-CARBOXAMIDE stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(MORPHOLINE-4-CARBONYL)PHENYL]-2-OXO-1-OXASPIRO[4.5]DECANE-4-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-[4-(MORPHOLINE-4-CARBONYL)PHENYL]-2-OXO-1-OXASPIRO[4.5]DECANE-4-CARBOXAMIDE

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